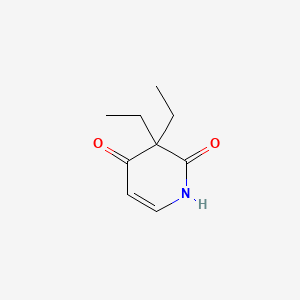
Pyrithyldione
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of Pyrithyldione and its derivatives involves intricate chemical reactions aimed at achieving specific molecular structures with targeted properties. For instance, a study described the synthesis of N-benzyl pyrimido[2,1-f]purinediones, highlighting cyclization reactions as a core step in the synthesis process. This study emphasized the importance of selecting appropriate reactants and conditions, such as the use of microwave irradiation, to obtain desired derivatives with high affinity to adenosine receptors (Drabczyńska et al., 2007).
Molecular Structure Analysis
The molecular structure of this compound and its polymorphs has been extensively analyzed using techniques like X-ray diffraction, revealing significant insights into its crystalline forms. A detailed study on four polymorphs of this compound demonstrated the application of quantitative DSC and infrared spectroscopy in understanding their thermodynamic stability and molecular interactions (Burger & Ramberger, 1981).
Chemical Reactions and Properties
Research on this compound's chemical reactions has uncovered its reactivity under various conditions. For example, its interaction with pyridine derivatives has been studied, showing how this compound can act as a Lewis acid towards bases, thus forming complexes with potential applications in catalysis and material science (Casabó et al., 1989).
Physical Properties Analysis
The physical properties of this compound, including its polymorphs, have been a subject of thorough investigation. Studies have focused on characterizing these properties through DSC, microscopy, and X-ray diffraction, providing a deeper understanding of its stability, phase transitions, and the influence of different polymorphic forms on its physical attributes (Lemmerer et al., 2011).
Chemical Properties Analysis
The chemical properties of this compound, including its reactivity and interactions with various chemical agents, have been elucidated through studies focusing on its involvement in complex chemical reactions. For instance, its role in the synthesis of C-azanucleosides through condensation reactions highlights the versatility and reactivity of this compound's chemical structure (Martirosyan et al., 2010).
Wissenschaftliche Forschungsanwendungen
Pyrithyldione has been associated with cases of agranulocytosis, a serious condition where the white blood cell count drops dangerously low. A study in Spain found a significantly increased risk of agranulocytosis associated with its use, leading to its withdrawal from the market (Ibañez et al., 2000).
Overdose cases have been reported with this compound, highlighting its potential for intoxication (Rose & Marchand, 1949).
There have been instances of agranulocytosis following this compound therapy, indicating its capacity to depress the granulocyte count, a type of white blood cell (Tyson, 1949).
Fatal intoxication cases have been reported when this compound was used in combination with other substances like heroin (Jorens et al., 1992).
Adverse reactions like livedo reticularis and thrombotic purpura have been observed in users of this compound in combination with other drugs (Morell et al., 1996).
This compound's excretion and detection in urine have been studied, revealing its long duration of elimination and presence in various patient groups (Baumeler Hr & Duback Uc, 1976).
Research on the thermodynamics and infrared spectroscopy of this compound polymorphs provides insights into its physical and chemical properties (Burger & Ramberger, 1981).
Studies on newly-synthesized derivatives of this compound have been conducted to understand the relationship between chemical structure and pharmacological activity (Belcheva & Stoytchev, 1983).
Safety and Hazards
Zukünftige Richtungen
Pyridinones, including Pyrithyldione, have wide-ranging pharmacological properties and have been the focus of significant research in medicinal chemistry . These advancements contribute to an in-depth understanding of the potential of this biologically enriched scaffold and expedite the development of its new applications in drug discovery .
Wirkmechanismus
Target of Action
Pyrithyldione is a sedative and hypnotic drug . It is known to interact with the central nervous system and increase its depressant activities .
Mode of Action
It is known to induce CYP2D6, an important enzyme involved in drug metabolism . This compound may increase the central nervous system depressant (CNS depressant) activities of various substances .
Biochemical Pathways
It is known that this compound can increase the o-demethylation of codeine by 20%, suggesting it may influence pathways involving codeine metabolism .
Result of Action
This compound is known to have sedative and hypnotic effects . It was indicated in mild cases of insomnia and in small doses as a sedative agent during the day . It was withdrawn from the market due to several cases of agranulocytosis .
Eigenschaften
IUPAC Name |
3,3-diethyl-1H-pyridine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-3-9(4-2)7(11)5-6-10-8(9)12/h5-6H,3-4H2,1-2H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZASCBIBXNPDMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)C=CNC1=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4045262 | |
| Record name | Pyrithyldione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
77-04-3 | |
| Record name | Pyrithyldione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77-04-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrithyldione [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077043 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrithyldione | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13331 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | pyrithyldione | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758237 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | pyrithyldione | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89733 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyrithyldione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrithyldione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.910 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PYRITHYLDIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8AB20823CK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



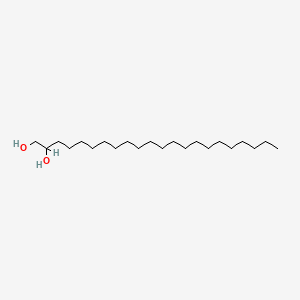

![1(3H)-Isobenzofuranone, 3-[4-hydroxy-2-methyl-5-(1-methylethyl)phenyl]-3-[2-methyl-5-(1-methylethyl)-4-(phosphonooxy)phenyl]-, magnesium salt (1:1)](/img/structure/B1203818.png)
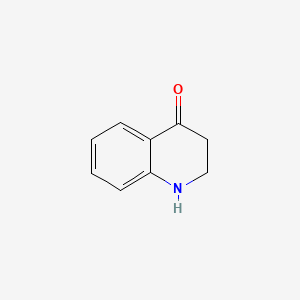
![2-[(2-Methoxyphenoxy)carbonyl]phenyl nicotinate](/img/structure/B1203820.png)
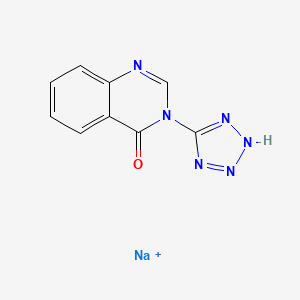
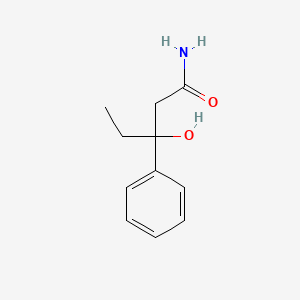
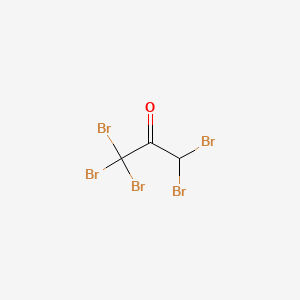
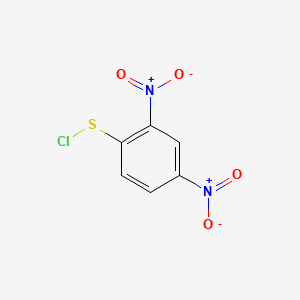

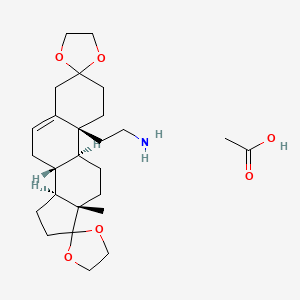
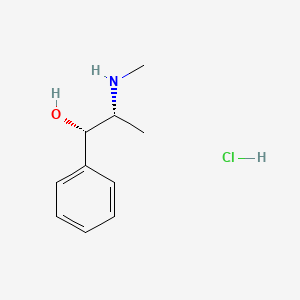
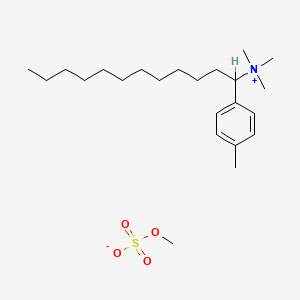
![2-Methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenol](/img/structure/B1203837.png)